molecular formula C12H7BrFNO B1413492 2-Bromo-3-(4-fluorobenzoyl)pyridine CAS No. 2034155-37-6

2-Bromo-3-(4-fluorobenzoyl)pyridine

Cat. No.: B1413492
CAS No.: 2034155-37-6
M. Wt: 280.09 g/mol
InChI Key: KYVIUZRWOCCSSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-fluorobenzoyl)pyridine typically involves the bromination of 3-(4-fluorobenzoyl)pyridine. One common method includes the use of bromine or a bromine source in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-fluorobenzoyl)pyridine largely depends on its chemical reactivity. The bromine atom at the 2-position makes it a versatile intermediate for various substitution and coupling reactions. The 4-fluorobenzoyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially influencing the activity of enzymes or receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-bromopyridin-3-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVIUZRWOCCSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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